molecular formula C₁₅H₂₂N₄O₅ B1147310 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine CAS No. 136207-52-8

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine

Cat. No. B1147310
M. Wt: 338.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” is a chemical compound with the molecular formula C15H22N4O5 and a molecular weight of 338.36 . It is available in a neat format .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” can be represented by the SMILES notation: CC1©NC(=O)c2ncn([C@@H]3OC@HC4OC©©O[C@H]34)c2N1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” include a molecular weight of 338.36 . The compound is shipped at room temperature .

Scientific Research Applications

Photocycloaddition Studies

Photocycloaddition reactions involving similar compounds have demonstrated significant interest in understanding the regiospecific and stereospecific outcomes of these reactions under various conditions. For instance, the study by Margaretha et al. (2007) explores the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, showcasing the intricate behavior of these compounds under light irradiation and their potential in synthesizing new chemical entities (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).

Antiviral Evaluation

Another fascinating area of research is the antiviral evaluation of nucleosides derived from thiouracils, which, through a series of regioselective alkylations, have shown moderate inhibition activity against Hepatitis B virus. This study by Abdel-Rahman et al. (2008) elucidates the synthesis and potential therapeutic applications of these novel nucleosides, highlighting the versatility of compounds related to 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine in antiviral research (Abdel-Rahman, El-Etrawy, Abdel-Megied, Zeid, & El Ashry, 2008).

Conformational and Optical Properties

The conformational and optical properties of isopropylideneadenosines have been studied, comparing theoretical and experimental approaches to understand their absolute configurations and electronic absorption spectra. Ivanova and Spiteller's (2011) work provides insight into the structural characterization of these compounds, offering a foundation for drug discovery and design based on functionalized nucleosides (Ivanova & Spiteller, 2011).

Reaction with Tellurium Tetraiodide

Research by Kuhn et al. (2005) into the reaction between tellurium tetraiodide and 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene presents an intriguing exploration of the formation of carbene adducts. This study underlines the potential of such compounds in creating new chemical structures with unique properties (Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005).

properties

IUPAC Name

9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMFWLPRKEFFI-CXOKJZQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747644
Record name 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine

CAS RN

136207-52-8
Record name 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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